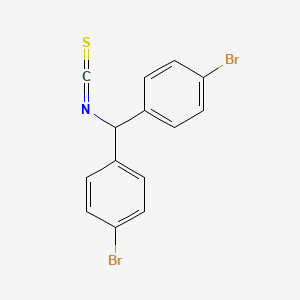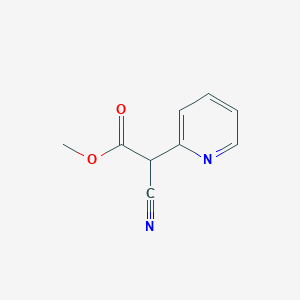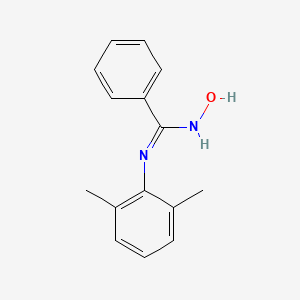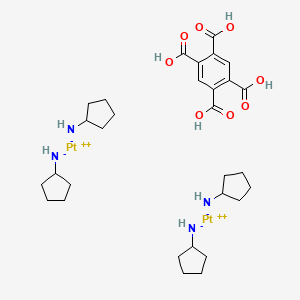
Tert-butyl 2,2,6-triaminohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,2,6-triaminohexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a hexanoate backbone with three amino groups at the 2, 2, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,2,6-triaminohexanoate typically involves the esterification of 2,2,6-triaminohexanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,2,6-triaminohexanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated products.
Scientific Research Applications
Tert-butyl 2,2,6-triaminohexanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,2,6-triaminohexanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,2,6-triaminohexanoate: Unique due to the presence of three amino groups.
Tert-butyl 2-aminohexanoate: Contains only one amino group.
Tert-butyl 2,6-diaminohexanoate: Contains two amino groups.
Uniqueness
This compound is unique due to its three amino groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H23N3O2 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
tert-butyl 2,2,6-triaminohexanoate |
InChI |
InChI=1S/C10H23N3O2/c1-9(2,3)15-8(14)10(12,13)6-4-5-7-11/h4-7,11-13H2,1-3H3 |
InChI Key |
UGMBQRXUHSOIJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
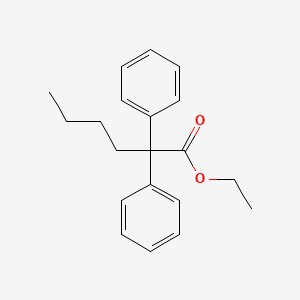
![Tert-butyl N-[1-[1-(hydrazinecarbonyl)ethylcarbamoyl]-2-(1H-indol-3-YL)ethyl]carbamate](/img/structure/B13998289.png)

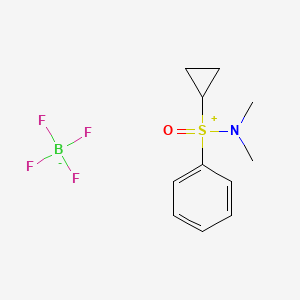
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
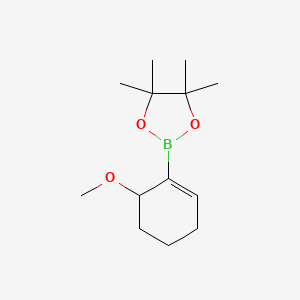

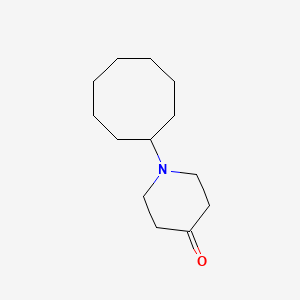
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
